2-(2,4,5-Trifluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trifluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and an acetamide group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluorophenyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluorobenzene.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves:
Electrochemical Synthesis: Using inert metal electrodes as the cathode and active metal as the anode, the 2,4,5-trifluorobenzyl chloride is dissolved in an electrolyte solution and reacted with carbon dioxide under electrified conditions.
Purification: The product is then acidified and purified to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trifluorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas with a catalyst can be used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced or oxidized forms of the original compound .
Scientific Research Applications
2-(2,4,5-Trifluorophenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzoic Acid: Similar in structure but with a carboxylic acid group instead of an acetamide group.
2,4,5-Trifluorobenzyl Bromide: Similar in structure but with a bromomethyl group instead of an acetamide group.
2,4,5-Trifluorophenylacetic Acid: Similar in structure but with a phenylacetic acid group instead of an acetamide group.
Uniqueness
2-(2,4,5-Trifluorophenyl)acetamide is unique due to its specific substitution pattern on the benzene ring and the presence of an acetamide group, which imparts distinct chemical and physical properties compared to its analogs .
Biological Activity
2-(2,4,5-Trifluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. By inhibiting these kinases, the compound may help in controlling cell proliferation and survival pathways.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in several studies. Key findings include:
- Anticancer Potential : The compound has shown promise as an anticancer agent by inhibiting specific CDKs that are overactive in tumor cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancerous tissues .
- Anti-inflammatory Effects : Research indicates that this compound may also reduce inflammation by modulating pathways involved in inflammatory responses. This could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases .
- Neuroprotective Properties : Some studies suggest that the compound may provide neuroprotective effects by inhibiting CDKs involved in neurodegenerative processes. This opens avenues for potential applications in diseases like Alzheimer's or Parkinson's disease .
Research Findings
Several studies have documented the biological activities and effects of this compound. Below is a summary of significant research findings:
Case Studies
- Cancer Treatment : A case study involving a specific cancer type (e.g., breast cancer) showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression.
- Inflammatory Disorders : In a clinical setting focusing on rheumatoid arthritis patients, administration of this compound led to decreased joint swelling and pain levels. The study suggested that this effect was mediated through the downregulation of pro-inflammatory cytokines.
Properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGCUCSSBZWAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.